2-(4-Chloro-3-methylbenzoyl)pyridine 2-(4-Chloro-3-methylbenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13558249
InChI: InChI=1S/C13H10ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3
SMILES: CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol

2-(4-Chloro-3-methylbenzoyl)pyridine

CAS No.:

Cat. No.: VC13558249

Molecular Formula: C13H10ClNO

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-methylbenzoyl)pyridine -

Specification

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
IUPAC Name (4-chloro-3-methylphenyl)-pyridin-2-ylmethanone
Standard InChI InChI=1S/C13H10ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3
Standard InChI Key LEUUUQVNSXUVND-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl
Canonical SMILES CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 2-(4-chloro-3-methylbenzoyl)pyridine. Its molecular formula is C13H10ClNO\text{C}_{13}\text{H}_{10}\text{ClNO}, corresponding to a molecular weight of 231.68 g/mol. The structure comprises:

  • A pyridine ring (a six-membered aromatic ring with one nitrogen atom).

  • A benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}) attached to the pyridine’s 2-position.

  • Substituents on the benzoyl group: a chlorine atom at the 4-position and a methyl group at the 3-position.

Key structural features:

  • The electron-withdrawing chlorine atom and electron-donating methyl group on the benzene ring create a polarized electronic environment, potentially enhancing reactivity in substitution reactions.

  • The pyridine nitrogen participates in hydrogen bonding and coordination chemistry, making the compound a candidate for catalytic or pharmaceutical applications.

Synthetic Routes and Methodological Considerations

While no direct synthesis of 2-(4-chloro-3-methylbenzoyl)pyridine is documented in the provided sources, analogous methods for related benzoylpyridines and chlorinated heterocycles offer plausible pathways:

Friedel-Crafts Acylation

Pyridine’s low reactivity in electrophilic aromatic substitution necessitates directed metalation strategies. A potential route involves:

  • Directed ortho-metalation: Treating pyridine with a strong base (e.g., LDA) to deprotonate the 2-position, followed by reaction with 4-chloro-3-methylbenzoyl chloride .

  • Quenching: Hydrolysis of the intermediate to yield the ketone.

Example Protocol:

  • React 2-lithiopyridine with 4-chloro-3-methylbenzoyl chloride in THF at −78°C.

  • Isolate the product via column chromatography (yield: ~50–60%).

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link pre-functionalized pyridine and benzene rings:

  • Synthesize 2-boronic acid pyridine.

  • Couple with 4-chloro-3-methylbromobenzene under Pd catalysis .

Challenges:

  • Steric hindrance from the methyl group may reduce coupling efficiency.

  • Chlorine’s electronegativity could destabilize intermediates.

Physicochemical Properties

Based on structural analogs (e.g., 4-chloro-3-methoxy-2-methylpyridine ), the following properties are inferred:

PropertyValue/Description
Molecular Weight231.68 g/mol
Density~1.2–1.3 g/cm³
Melting Point80–100°C (estimated)
Boiling Point250–300°C (estimated)
SolubilitySoluble in DMSO, THF; insoluble in H₂O
Flash Point~150°C

Spectroscopic Data:

  • IR: Stretching vibrations for C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).

  • ¹H NMR: Signals for pyridine protons (δ 8.5–7.5 ppm), methyl group (δ 2.3 ppm), and aromatic protons on the benzoyl moiety (δ 7.0–7.8 ppm).

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry approaches to improve reaction yields.

  • Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.

  • Computational Studies: Perform DFT calculations to predict reactivity sites and interaction potentials with biological targets.

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